(3R)-3-Amino-3-(2-pyridyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(2-pyridyl)propan-1-OL is a chiral compound that features an amino group and a pyridyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-pyridyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde and a chiral amine.
Condensation Reaction: The 2-pyridinecarboxaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-pyridyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl ketones, while substitution reactions can produce a variety of substituted pyridyl derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2-pyridyl)propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-pyridyl)propan-1-OL involves its interaction with specific molecular targets. The amino and pyridyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-pyridyl)propan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-3-pyridylpropan-1-OL: A structural isomer with the amino group in a different position.
3-Amino-2-pyridylpropan-1-OL: Another structural isomer with the pyridyl group in a different position.
Uniqueness
(3R)-3-Amino-3-(2-pyridyl)propan-1-OL is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers and structural isomers. This uniqueness makes it valuable in research and potential pharmaceutical applications.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-7(4-6-11)8-3-1-2-5-10-8/h1-3,5,7,11H,4,6,9H2/t7-/m1/s1 |
InChI Key |
IHEKDUZNUUGMPX-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CCO)N |
Canonical SMILES |
C1=CC=NC(=C1)C(CCO)N |
Origin of Product |
United States |
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